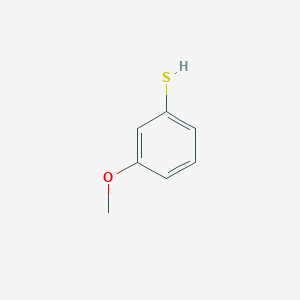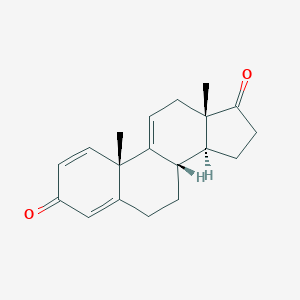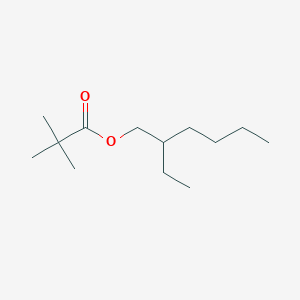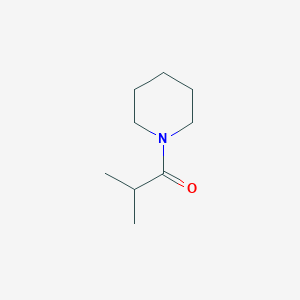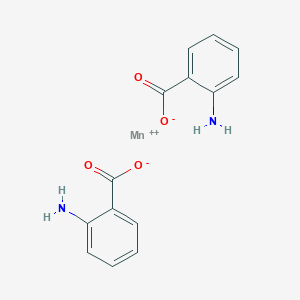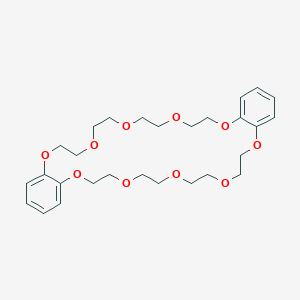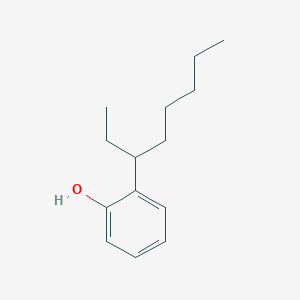
3-O-Acetyl-1,2:5,6-DI-O-isopropylidene-alpha-D-glucofuranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-O-Acetyl-1,2:5,6-DI-O-isopropylidene-alpha-D-glucofuranose” is a chemical compound with the molecular formula C14H22O7 . It is also known by other names such as “D-Glucose diacetonide” and "Diacetone-D-glucose" .
Molecular Structure Analysis
The molecular weight of “3-O-Acetyl-1,2:5,6-DI-O-isopropylidene-alpha-D-glucofuranose” is 302.32 g/mol . The IUPAC name of the compound is [(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate .Physical And Chemical Properties Analysis
The compound has an optical activity of [α]25/D −37°, c = 1 in chloroform . Its melting point is 60-62 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Organometallic Complex Formation
3-O-[1,2;5,6-di-O-isopropylidene-alpha-D-glucofuranose] derivatives have been used for the formation of organometallic complexes. These complexes, involving the organometallic M(CO)(3)-fragment (M = Tc, Re), are synthesized through reductive amination and show good stability and solubility in organic and aqueous media. This suggests potential applications in various fields, including medicinal chemistry and materials science (Dumas et al., 2005).
Crystallography Studies
The molecular structure of 1,2:5,6-di-O-isopropylidene-3-O-toluenesulfonyl-α-D-glucofuranose has been investigated, revealing insights into the bond lengths, angles, and overall molecular configuration of this derivative. This research provides valuable information for understanding the properties of such compounds and their potential applications in various scientific domains (Mamat et al., 2012).
Synthesis of Antitumor and Antiviral Agents
Derivatives of 1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose have been utilized in the synthesis of nucleosides with potential antitumor or/and antiviral properties. These compounds have shown biological activity against rotavirus infection and the growth of tumor cells, indicating their significance in the development of new therapeutic agents (Tsoukala et al., 2007).
Synthesis of Isotopically Labeled Compounds
The synthesis of isotopically labeled compounds like 13C6-1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose has been reported, showcasing its potential in scientific research, particularly in studies involving tracking and analysis of metabolic processes (Hao, 2011).
Synthesis of Carbanucleosides
1,2:5,6-di-O-isopropylidene-3-deoxy-3-beta-allyl-alpha-D-glucofuranose, a derivative of 3-O-Acetyl-1,2:5,6-DI-O-isopropylidene-alpha-D-glucofuranose, has been used as a key intermediate in the synthesis of carbanucleosides, which have potential applications in medicinal chemistry (Roy et al., 2006).
Eigenschaften
IUPAC Name |
[(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O7/c1-7(15)17-10-9(8-6-16-13(2,3)19-8)18-12-11(10)20-14(4,5)21-12/h8-12H,6H2,1-5H3/t8-,9-,10+,11-,12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKDRLZSJSWQPS-RMPHRYRLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(OC2C1OC(O2)(C)C)C3COC(O3)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H](O[C@H]2[C@@H]1OC(O2)(C)C)[C@H]3COC(O3)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-O-Acetyl-1,2:5,6-DI-O-isopropylidene-alpha-D-glucofuranose | |
CAS RN |
16713-80-7 |
Source


|
| Record name | α-D-Glucofuranose, 1,2:5,6-bis-O-(1-methylethylidene)-, 3-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16713-80-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-D-Glucofuranose, 1,2:5,6-bis-O-(1-methylethylidene)-, acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016713807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





